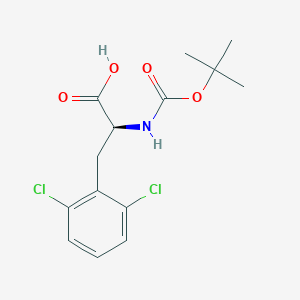

Boc-2,6-Dichloro-L-Phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-2,6-Dichloro-L-Phenylalanine is a chemical compound with the molecular formula C14H17Cl2NO4. It’s an unnatural amino acid and is not intended for human or veterinary use, but for research purposes.

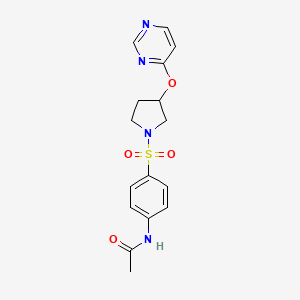

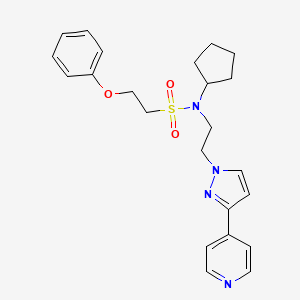

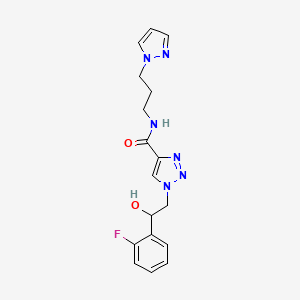

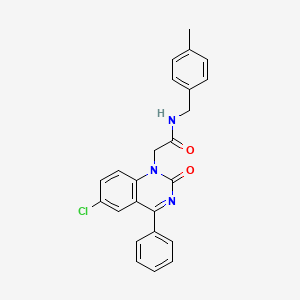

Molecular Structure Analysis

The Boc-2,6-Dichloro-L-Phenylalanine molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Ligations:

- Boc-protected phenylalanine derivatives have been used in native chemical ligation, a technique important in peptide synthesis. For example, Crich and Banerjee (2007) discussed the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrating its utility in native chemical ligation at phenylalanine, vital for peptide assembly (Crich & Banerjee, 2007).

Photoactivatable Analogs in Biological Studies:

- Baldini et al. (1988) used a Boc-protected derivative of a photoactivatable, carbene-generating analogue of phenylalanine for biochemical experiments, demonstrating its application in studying biological systems (Baldini et al., 1988).

Conformational Studies of Oligopeptides:

- Peggion et al. (1974) investigated the conformations of Boc-protected l-phenylalanine oligomers in various solvents, providing insights into the structural behavior of these peptides in different environments (Peggion et al., 1974).

Radioiodination for Peptide Synthesis:

- Wilbur et al. (1993) described the synthesis of a Boc-protected phenylalanine derivative for radioiodination, a method relevant in labeling peptides for scientific research (Wilbur et al., 1993).

Incorporation in RAFT Polymerization:

- Kumar et al. (2012) utilized Boc-protected phenylalanine in the reversible addition-fragmentation chain transfer (RAFT) polymerization process to create polymers with controlled properties, demonstrating the versatility of this amino acid in polymer science (Kumar et al., 2012).

Chromatographic Separation Applications:

- Ansell and Mosbach (1997) developed copolymer beads imprinted with Boc-l-Phe for chromatographic applications, highlighting the role of this compound in separation techniques (Ansell & Mosbach, 1997).

Peptide Sequence Modification and Study:

- Cushman and Lee (1992) incorporated a Boc-protected phenylalanine derivative into a peptide sequence, underlining the utility of such modifications in peptide research (Cushman & Lee, 1992).

Cross-Coupling Reactions in Organic Synthesis:

- Firooznia et al. (1998) used a Boc-protected phenylalanine derivative in Suzuki-Miyaura coupling reactions, a critical technique in organic synthesis (Firooznia et al., 1998).

Development of Non-Natural Amino Acids:

- Xiao (2008) synthesized Boc-protected methylphenylalanines, important in the creation of non-natural amino acids for drug research (Xiao, 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling this chemical .

Eigenschaften

IUPAC Name |

(2S)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKLZYRUNSCPAT-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2,6-Dichloro-L-Phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)

![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)